ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature and pH, can be optimized to improve the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 5-oxo-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate.
Reduction: Formation of ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-3-methanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant materials.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and carboxylate groups can form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the aromatic ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate: A conformationally restricted analog with antiviral properties.
Ethyl 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids: Compounds with antiviral activity against various viruses.
Uniqueness
Ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group differentiates it from other pyrazole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical transformations.
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 2-(2-methylphenyl)-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(17)10-8-12(16)15(14-10)11-7-5-4-6-9(11)2/h4-8,14H,3H2,1-2H3 |
InChI Key |
WGBPRYZXFGDBGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2C |
Origin of Product |
United States |
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